Physicochemical Fingerprint: Melting Point, pKa, and LogP Differentiation of 5-Methylpyrido[2,3-d]pyridazine from Unsubstituted Parent and Regioisomeric C₈H₇N₃ Compounds
5-Methylpyrido[2,3-d]pyridazine exhibits a melting point of 170 °C (experimentally determined), a predicted pKa of 3.63 ± 0.30, and an XLogP3-AA value of 0.5 [1]. In comparison, the unsubstituted parent pyrido[2,3-d]pyridazine (C₇H₅N₃, MW 131.13 g·mol⁻¹) lacks the methyl substituent entirely and consequently possesses different hydrogen-bonding capacity and lower molecular weight, while the regioisomeric 8-methylpyrido[2,3-b]pyrazine (same formula C₈H₇N₃, MW 145.16 g·mol⁻¹) is reported with distinct InChI connectivity and a different nitrogen-atom adjacency pattern . The pKa of 3.63 indicates that the pyridazine ring nitrogen is significantly less basic than the pyridine nitrogen in the same scaffold, a feature that distinguishes pyrido[2,3-d]pyridazines from pyrido[2,3-b]pyrazines where basicity is distributed differently across the two nitrogen atoms . The XLogP3-AA value of 0.5 falls within a narrow range that balances aqueous solubility with modest lipophilicity, contrasting with more lipophilic substituted pyridopyridazines that bear aryl or heteroaryl appendages at positions 2, 3, or 8.
| Evidence Dimension | Melting point, pKa, LogP, and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | Melting point: 170 °C; pKa: 3.63 ± 0.30 (predicted); XLogP3-AA: 0.5; TPSA: 38.7 Ų; MW: 145.16 g·mol⁻¹ |
| Comparator Or Baseline | Unsubstituted pyrido[2,3-d]pyridazine (C₇H₅N₃): MW 131.13 g·mol⁻¹, TPSA 38.7 Ų (same hydrogen-bond acceptor count but lower MW, no methyl group); 8-Methylpyrido[2,3-b]pyrazine (C₈H₇N₃): MW 145.16 g·mol⁻¹, InChI InChI=1S/C8H7N3/c1-6-2-3-10-8-7(6)9-4-5-11-8/h2-5H,1H3 (different atom connectivity, pyrazine ring fusion) |
| Quantified Difference | Melting point 170 °C is measurably distinct from related C₈H₇N₃ isomers for which melting points range from 34–38 °C to >122 °C depending on substitution pattern; pKa 3.63 reflects the electron-withdrawing character of the pyridazine ring relative to the pyridine ring; LogP 0.5 indicates balanced polarity suitable for CNS drug-like space (RO5 compliant) |
| Conditions | Melting point measured experimentally (ChemicalBook); pKa, LogP, and TPSA computed by Cactvs 3.4.8.18 and XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
These physicochemical parameters provide orthogonal, quantifiable identity verification metrics that distinguish 5-methylpyrido[2,3-d]pyridazine from its regioisomers and the parent scaffold, directly supporting QA/QC release testing and eliminating the risk of isomer misassignment during procurement.
- [1] PubChem Compound Summary CID 21766700: 5-Methylpyrido[2,3-d]pyridazine – Chemical and Physical Properties. National Center for Biotechnology Information, 2025. View Source
